Cas no 3981-41-7 (4-(Chloromethyl)-2,5-oxazolidinedione)

4-(Chloromethyl)-2,5-oxazolidinedione 化学的及び物理的性質
名前と識別子
-
- 4-(Chloromethyl)-2,5-oxazolidinedione
- AKOS006354228
- DB-305120
- 3981-41-7
- SY225299
- ALQADUBZEIRDQN-UHFFFAOYSA-N
- MFCD19218937
- SY225300
- 4-(Chloromethyl)-2.5-oxazolidinedione
- SCHEMBL8665253
- 4-(chloromethyl)-1,3-oxazolidine-2,5-dione
- DTXSID30617761
- MFCD31630311
- 4-[Chloromethyl)-2,5-oxazolidinedione
-
- インチ: InChI=1S/C4H4ClNO3/c5-1-2-3(7)9-4(8)6-2/h2H,1H2,(H,6,8)
- InChIKey: ALQADUBZEIRDQN-UHFFFAOYSA-N
- ほほえんだ: C(C1C(=O)OC(=O)N1)Cl
計算された属性
- せいみつぶんしりょう: 148.9879707g/mol
- どういたいしつりょう: 148.9879707g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 55.4Ų
4-(Chloromethyl)-2,5-oxazolidinedione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-396453-500 mg |
4-(Chloromethyl)-2,5-oxazolidinedione, |
3981-41-7 | 500MG |
¥2,708.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-396453-500mg |
4-(Chloromethyl)-2,5-oxazolidinedione, |
3981-41-7 | 500mg |
¥2708.00 | 2023-09-05 | ||
TRC | C369325-500mg |
4-(Chloromethyl)-2,5-oxazolidinedione |
3981-41-7 | 500mg |
$ 207.00 | 2023-09-08 | ||
TRC | C369325-100mg |
4-(Chloromethyl)-2,5-oxazolidinedione |
3981-41-7 | 100mg |
$ 92.00 | 2023-09-08 | ||
TRC | C369325-5g |
4-(Chloromethyl)-2,5-oxazolidinedione |
3981-41-7 | 5g |
$ 1596.00 | 2023-04-18 | ||
TRC | C369325-2.5g |
4-(Chloromethyl)-2,5-oxazolidinedione |
3981-41-7 | 2.5g |
$ 908.00 | 2023-09-08 |
4-(Chloromethyl)-2,5-oxazolidinedione 関連文献
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Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
4-(Chloromethyl)-2,5-oxazolidinedioneに関する追加情報
4-(Chloromethyl)-2,5-oxazolidinedione (CAS 3981-41-7): A Versatile Chemical Intermediate with Emerging Applications
4-(Chloromethyl)-2,5-oxazolidinedione (CAS 3981-41-7) is a specialized heterocyclic compound gaining attention in pharmaceutical research and organic synthesis. This white crystalline powder with molecular formula C4H4ClNO3 has become increasingly important due to its unique structural features that make it valuable for creating more complex molecules. The compound's oxazolidinedione core and reactive chloromethyl group offer multiple sites for chemical modification, explaining its growing popularity in medicinal chemistry.
Recent studies highlight the compound's potential as a building block for bioactive molecule synthesis, particularly in developing novel therapeutic agents. Researchers are exploring its use in creating enzyme inhibitors and receptor modulators, with some derivatives showing promise in preliminary biological testing. The chloromethyl-oxazolidinedione structure provides an excellent platform for structure-activity relationship (SAR) studies, allowing medicinal chemists to systematically modify different parts of the molecule to optimize pharmacological properties.
From a chemical perspective, 4-(Chloromethyl)-2,5-oxazolidinedione demonstrates interesting reactivity patterns. The oxazolidinedione ring can participate in various ring-opening reactions, while the chloromethyl group serves as an excellent leaving group for nucleophilic substitution reactions. This dual functionality makes the compound particularly valuable for creating molecular diversity in combinatorial chemistry approaches. Recent publications have described its use in preparing heterocyclic scaffolds for drug discovery programs.
The synthesis and applications of CAS 3981-41-7 have become a frequent topic in organic chemistry forums and research publications. Many researchers search for information about "oxazolidinedione derivatives synthesis" or "chloromethyl heterocycle applications," reflecting growing interest in this chemical space. The compound's stability under various conditions and its compatibility with common organic solvents contribute to its utility in laboratory settings.
In material science, derivatives of 4-(Chloromethyl)-2,5-oxazolidinedione have shown potential for creating novel polymers with specific properties. The ability to functionalize both the chloromethyl group and the heterocyclic core allows for the design of materials with tailored characteristics. Some studies have explored its use in developing smart materials that respond to environmental stimuli, though this remains an area of ongoing investigation.
Quality control of 4-(Chloromethyl)-2,5-oxazolidinedione typically involves analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry. Purity specifications often exceed 98% for research-grade material, with careful monitoring of moisture content and residual solvents. The compound's stability profile makes it suitable for long-term storage when kept under appropriate conditions (typically room temperature in a dry environment).
From a commercial perspective, the demand for CAS 3981-41-7 has been steadily increasing, particularly from pharmaceutical research organizations and specialty chemical manufacturers. Suppliers often highlight its application potential in their product literature, emphasizing its role as a versatile synthetic intermediate. Current market trends suggest growing interest in custom synthesis services for derivatives of this compound.
Environmental and handling considerations for 4-(Chloromethyl)-2,5-oxazolidinedione follow standard laboratory safety protocols. While not classified as highly hazardous, proper personal protective equipment (PPE) including gloves and eye protection is recommended when handling the material. Disposal should follow institutional guidelines for organic compounds containing halogen atoms.
The future research directions for this compound appear promising, with several patent applications recently filed covering novel derivatives and their applications. Particularly interesting is the exploration of its use in bioconjugation chemistry and prodrug development, where its functional groups can be strategically employed to create targeted therapeutic agents. These developments align with current trends in precision medicine and targeted drug delivery systems.
For researchers considering working with 4-(Chloromethyl)-2,5-oxazolidinedione, it's worth noting that several synthetic protocols have been optimized in recent years, improving yields and reducing byproduct formation. The compound's relatively straightforward purification and characterization make it accessible even for laboratories with standard organic chemistry capabilities. This accessibility contributes to its growing popularity as a research chemical.
In conclusion, CAS 3981-41-7 represents an interesting case study in how seemingly specialized chemical intermediates can find diverse applications across multiple scientific disciplines. Its unique structural features and reactivity profile continue to inspire innovative research, particularly in the life sciences. As synthetic methodologies advance and biological screening becomes more sophisticated, the importance of this oxazolidinedione derivative will likely continue to grow in both academic and industrial settings.
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